1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Substitution with Phenoxypropyl Group: The benzimidazole core is then alkylated with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzimidazole carboxylic acid or aldehyde derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol
- 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)propane
Uniqueness
1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol moiety, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(21)18-19-16-10-5-6-11-17(16)20(18)12-7-13-22-15-8-3-2-4-9-15/h2-6,8-11,14,21H,7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVPRYVUYUWUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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